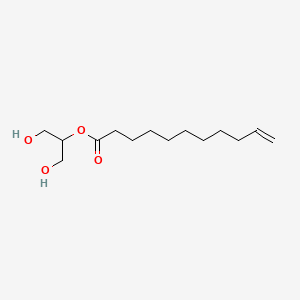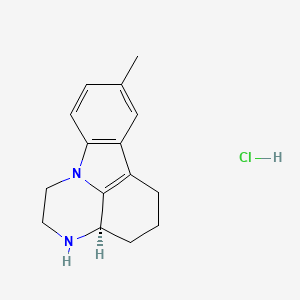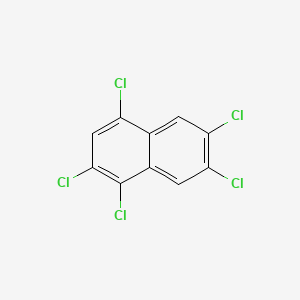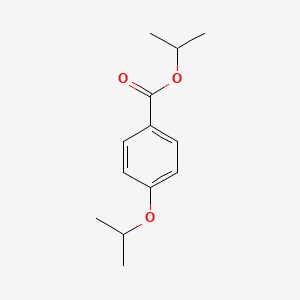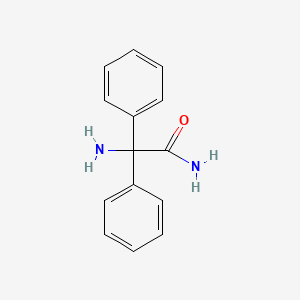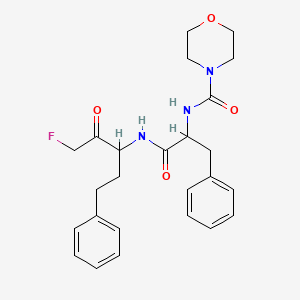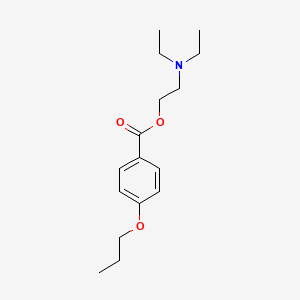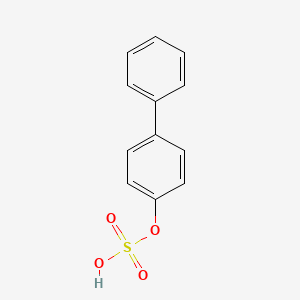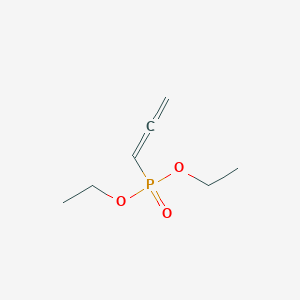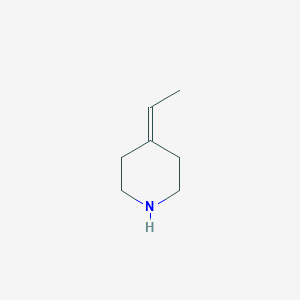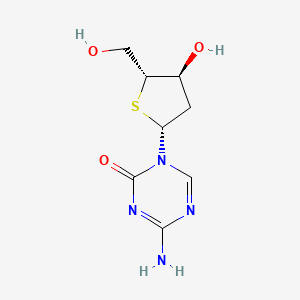
Phenyl Pyridine-2-carboxylate
Vue d'ensemble
Description
Phenyl Pyridine-2-carboxylate is a chemical compound with the molecular formula C12H9NO2 . It is structurally diverse and is quite familiar in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of Phenyl Pyridine-2-carboxylate involves various methods. One such method involves the use of Pyridine-2-carboxylic acid as an efficient catalyst for the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis
The molecular structure of Phenyl Pyridine-2-carboxylate is characterized by a pyridine ring attached to a phenyl group . The orientation of these groups can result in different polymorphs, as observed in similar esters of phenyl pyridine-2-carboxylate .Chemical Reactions Analysis
Phenyl Pyridine-2-carboxylate can undergo various chemical reactions. For instance, it can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis
Phenyl Pyridine-2-carboxylate has a molecular weight of 199.20500, a density of 1.199g/cm3, and a boiling point of 338.9ºC at 760mmHg .Applications De Recherche Scientifique
Supramolecular Synthons
Phenyl Pyridine-2-carboxylate plays a significant role in the formation of supramolecular synthons. For instance, in a crystal engineering study, a molecule with both carboxylic acid and pyridine functional groups was found to form hydrogen-bonded structures, demonstrating the coexistence of acid–acid and acid–pyridine hydrogen-bonding motifs. This highlights its utility in understanding and designing supramolecular architectures (Long, Zhou, Parkin, & Li, 2014).
Catalysis in Organic Synthesis
In organic synthesis, Phenyl Pyridine-2-carboxylate derivatives are utilized in catalytic processes. For example, the palladium-catalyzed direct arylation of 2-phenyl-imidazo[1,2-a]pyridine using silver(I) carboxylate is an efficient method for C-H arylation, yielding various arylation products (Kona, Ravi, Chakravarty, & Chava, 2013).
Hydrogen-Bonding Properties
Studies on Phenyl Pyridine-2-carboxylate derivatives have provided insights into hydrogen-bonding properties. Quantum mechanical calculations reveal that pyridine N is a better hydrogen-bonding acceptor compared to carbonyl O. This is vital for understanding molecular interactions and designing compounds with specific binding properties (Li, Zhou, & Mattei, 2011).
Coordination Chemistry
Phenyl Pyridine-2-carboxylate derivatives are integral in forming metal carboxylate complexes, which have applications in coordination chemistry. For instance, a series of metal carboxylate complexes synthesized under hydrothermal conditions utilized carboxylate groups as building blocks, forming various dimensional coordination polymeric chains and complexes (Wei, Hou, Li, Fan, & Zhu, 2005).
Anticancer Research
Certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors with increased selectivity for cancer cells. This has implications for developing new anticancer drugs and understanding the cell cycle's molecular mechanisms (Berthel et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(11-8-4-5-9-13-11)15-10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDHJSQZSHBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181328 | |
| Record name | 2-Pyridinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl Pyridine-2-carboxylate | |
CAS RN |
26838-86-8 | |
| Record name | 2-Pyridinecarboxylic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026838868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



